N-(2,6-Diethylphenyl)-guanidine
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Overview
Description
1-(2,6-Diethylphenyl)guanidine is a compound belonging to the guanidine family, characterized by the presence of a guanidine functional group attached to a 2,6-diethylphenyl moiety. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Preparation Methods
The synthesis of 1-(2,6-Diethylphenyl)guanidine typically involves the reaction of 2,6-diethylphenylamine with a guanidylating agent. Common synthetic routes include:
Reaction with Carbodiimides: This method involves the addition of 2,6-diethylphenylamine to carbodiimides under mild conditions.
Thiourea Derivatives: Thiourea derivatives, such as S-methylisothiourea, can be used as guanidylating agents in the presence of metal catalysts.
Cyanamides: The reaction of 2,6-diethylphenylamine with cyanamides under harsh conditions can also yield the desired guanidine.
Industrial production methods often utilize these synthetic routes but on a larger scale, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,6-Diethylphenyl)guanidine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,6-Diethylphenyl)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Diethylphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity and function . The compound’s high basicity allows it to act as a strong organic base, enhancing the release of acetylcholine and modulating muscle cell membrane depolarization and repolarization .
Comparison with Similar Compounds
1-(2,6-Diethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
Diphenylguanidine: Used as a complexing agent and accelerator in rubber vulcanization.
S-Methylisothiourea: A common guanidylating agent used in synthetic chemistry.
2-Aminoimidazolines: Cyclic guanidines with applications in medicinal chemistry.
The uniqueness of 1-(2,6-Diethylphenyl)guanidine lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(2,6-diethylphenyl)guanidine |
InChI |
InChI=1S/C11H17N3/c1-3-8-6-5-7-9(4-2)10(8)14-11(12)13/h5-7H,3-4H2,1-2H3,(H4,12,13,14) |
InChI Key |
OZRHVTHRQURZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N=C(N)N |
Origin of Product |
United States |
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